molecular formula C9H14ClN5 B1459493 [2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride CAS No. 1986791-73-4

[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride

Cat. No.: B1459493
CAS No.: 1986791-73-4
M. Wt: 227.69 g/mol
InChI Key: UGVFLCASCSDTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride” is a derivative of the compound "(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol" . The parent compound has a molecular weight of 178.19 and is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a yield of 64% was achieved for a related compound with a melting point of 162-164°C . Another synthesis yielded a solid product with a melting point of 171-173°C .


Molecular Structure Analysis

The molecular structure of the parent compound “(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol” is represented by the Inchi Code: 1S/C8H10N4O/c1-5-3-6 (2)12-8 (9-5)10-7 (4-13)11-12/h3,13H,1,4H2,2H3, (H,9,10,11) .


Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .


Physical and Chemical Properties Analysis

The parent compound “(5,7-Dimethyl- [1,2,4]triazolo [1,5-a]pyrimidin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 178.19 .

Scientific Research Applications

Antibacterial Activity

Compounds containing triazole and pyrimidine structures, similar to the specified chemical, have been explored for their antibacterial properties against resistant strains. Research indicates that 1,2,4-triazole and triazolo[1,5-a]pyrimidine hybrids exhibit promising antibacterial activity against Staphylococcus aureus, highlighting their potential as novel anti-infective agents (Li & Zhang, 2021).

Agricultural and Industrial Applications

Amino-1,2,4-triazoles, which share a core structural motif with the query compound, have found extensive use in agriculture for the production of pesticides, fungicides, and plant growth regulators. These compounds also serve in the fine organic synthesis industry for producing pharmaceuticals, dyes, and high-energy materials (Nazarov et al., 2021).

Optical Sensors and Material Science

Derivatives of pyrimidine, akin to the compound , have been used as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various substances. Their broad range of biological and medicinal applications further underscores their significance in scientific research (Jindal & Kaur, 2021).

Pharmacological Significance

The structural framework of 1,2,4-triazole and related scaffolds is pivotal in the development of new drugs with diverse biological activities. These compounds are integral in synthesizing drugs that exhibit anti-inflammatory, antimicrobial, and antitumor properties, highlighting their versatility and importance in drug discovery (Ferreira et al., 2013).

Synthesis and Chemical Properties

Research also focuses on the synthesis and physico-chemical properties of triazole derivatives, aiming to develop efficient methods for producing these compounds. Such studies are crucial for expanding the application of triazole and pyrimidine derivatives in various scientific and industrial fields (Kaushik et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water has been reported, which is a simple and green methodology .

Properties

IUPAC Name

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5.ClH/c1-6-5-7(2)14-9(11-6)12-8(13-14)3-4-10;/h5H,3-4,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVFLCASCSDTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride
Reactant of Route 4
[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride
Reactant of Route 6
[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.